Heart Rate Reduction Superiority Over Metoprolol in Heart Transplantation: 10-Year Survival Data
In heart transplant recipients with sinus tachycardia, ivabradine demonstrated superior heart rate reduction compared to metoprolol succinate at 10-year follow-up. The ivabradine group (n=54) achieved a mean resting heart rate of 72.7 bpm vs. 88.8 bpm at baseline (p<0.0001), while the metoprolol succinate group (n=56) achieved less heart rate reduction. Crucially, the ivabradine group exhibited a significantly lower 10-year overall mortality rate (20.4%) compared to the metoprolol group (46.4%; p=0.004), with a hazard ratio for death within 10 years of 0.374 (95% CI 0.182–0.770; p=0.008) favouring ivabradine [1]. This survival benefit was paralleled by significantly lower NT-proBNP levels in the ivabradine cohort [1].
| Evidence Dimension | Resting heart rate at 10-year follow-up vs. baseline |
|---|---|
| Target Compound Data | 72.7 ± 8.5 bpm (from 88.8 ± 7.6 bpm baseline) in ivabradine group (n=54) |
| Comparator Or Baseline | Metoprolol succinate group (n=56): heart rate data from same study; 10-year overall mortality 46.4% |
| Quantified Difference | Ivabradine 10-year mortality 20.4% vs. metoprolol 46.4%; p=0.004; HR for death 0.374 (95% CI 0.182–0.770; p=0.008) favouring ivabradine |
| Conditions | Observational retrospective single-center study; 110 heart transplant recipients; 10-year follow-up |
Why This Matters
This is the largest long-term head-to-head dataset demonstrating a mortality benefit of ivabradine over metoprolol in the heart transplant population, a finding not reproducible with any beta-blocker class agent.
- [1] Rivinius R, Helmschrott M, Ruhparwar A, et al. Ten-year results of a single-center trial investigating heart rate control with ivabradine or metoprolol succinate in patients after heart transplantation. Clin Res Cardiol. 2025. View Source
